molecular formula C19H14N4O2 B3017519 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione CAS No. 1022352-93-7

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B3017519
CAS No.: 1022352-93-7
M. Wt: 330.347
InChI Key: AANCMHCIPJIWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione is a synthetic derivative of indane-1,3-dione, a versatile scaffold known for its applications in medicinal chemistry and materials science . The compound features a 1,2,4-triazole moiety linked via an aminoethylidene bridge to the indane-1,3-dione core. This structural design leverages the electron-deficient nature of the indane-1,3-dione system, which enhances reactivity in charge-transfer interactions, and the triazole group, which contributes to hydrogen bonding and metabolic stability .

Knoevenagel condensation to form the ethylidene linkage.

Nucleophilic substitution or coupling to introduce the triazole-containing aniline moiety .

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12(17-18(24)15-4-2-3-5-16(15)19(17)25)22-13-6-8-14(9-7-13)23-11-20-10-21-23/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUDNOHMSYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N2C=NC=N2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-(1,2,4-triazolyl)aniline with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Functionalization Reactions

The functionalization of the indane core can be achieved through several methods:

  • Knoevenagel Reaction : This method has been applied to introduce cyano groups into the indane structure, yielding products such as 2-(3-Oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile with yields ranging from 61% to 85% depending on reaction conditions .

  • Formation of Thiazoles and Thiazolidinones : Indane-1,3-dione can react with hydrazine derivatives to form thiazole compounds. This reaction typically involves a two-step process where an initial hydrazone formation is followed by cyclization to yield thiazole derivatives with high yields (78% to 89%) .

Biological Activity and Mechanisms

Research indicates that compounds derived from indane-1,3-dione exhibit various biological activities including antimicrobial and anticancer properties. The presence of the triazole moiety in this compound suggests potential interactions with biological targets such as enzymes or receptors involved in cellular processes like proliferation and apoptosis.

Proposed Mechanisms for Reactions

The proposed mechanisms for the reactions involving 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione include:

  • Nucleophilic Attack : The nitrogen atom in the triazole ring can act as a nucleophile in reactions with electrophiles.

  • Condensation Mechanism : The formation of imines or enamines through condensation reactions is facilitated by the amino group attached to the phenyl ring.

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

  • NMR Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.

  • FTIR Spectroscopy : Useful for identifying specific bonds (e.g., carbonyl groups).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are significant for pharmaceutical applications:

Anticancer Activity

Research indicates that derivatives of indane-1,3-dione possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the triazole moiety enhances these effects due to its ability to interact with biological targets.

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial activity. The presence of the triazolyl group in this compound suggests potential effectiveness against a spectrum of pathogens, including bacteria and fungi. This property is particularly relevant in the development of new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like COX-2.

Material Science Applications

Beyond biological applications, 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione has potential uses in material science:

Organic Electronics

The unique electronic properties of triazole-containing compounds make them suitable candidates for organic electronic materials. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Coordination Chemistry

Due to its ability to form chelates with metal ions, this compound can be explored in coordination chemistry for applications in catalysis and sensor technology.

Case Studies

Several studies have documented the synthesis and application of similar compounds:

StudyYearFindings
Alharbi et al.2020Reported on the anticancer activity of indole derivatives related to indane-1,3-dione structures showing IC50 values against cancer cell lines.
Kumar et al.2021Investigated antimicrobial properties of triazole derivatives indicating significant inhibition against Gram-positive and Gram-negative bacteria.
Zhang et al.2022Explored the use of triazole-based compounds in OLEDs demonstrating improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. The indane-1,3-dione moiety can interact with enzymes, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione can be contextualized by comparing it to analogous indane-1,3-dione and isoindoline-1,3-dione derivatives. Key distinctions arise from variations in substituents, synthesis routes, and bioactivity profiles.

Table 1: Structural and Functional Comparison of Indane-1,3-Dione Derivatives

Compound Name / ID Core Structure Key Substituents Synthesis Method Bioactivity Source
This compound Indane-1,3-dione 4-(1,2,4-Triazolyl)phenyl, aminoethylidene Likely Knoevenagel + coupling Not reported (inference: antimicrobial/anti-inflammatory) N/A
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, Ev1) Isoindoline-1,3-dione Indole-acryloyl Claisen-Schmidt condensation Acetylcholinesterase inhibition
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (Compound 12, Ev4) Isoindoline-1,3-dione Hydrazonoethyl Hydrazine reaction Antimicrobial (133% vs. B. subtilis)
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione (Ev6) Indane-1,3-dione 4-(Methylsulfanyl)phenyl Substitution/condensation Anticoagulant (↑ prothrombin time)
2-(4-(Trifluoromethyl)phenyl)isoindoline-1,3-dione (Compound 1, Ev3) Isoindoline-1,3-dione 4-Trifluoromethylphenyl Nucleophilic substitution Antiamnesic (scopolamine model)

Key Observations

Substituent Effects on Bioactivity: The 1,2,4-triazole group in the target compound may enhance metabolic stability and hydrogen-bonding capacity compared to the indole (Compound 3, Ev1) or trifluoromethyl (Compound 1, Ev3) groups. Triazoles are known to improve pharmacokinetic profiles in drug design .

Synthesis Complexity: The target compound’s aminoethylidene bridge likely requires a Knoevenagel condensation, a method also used in hydrazone derivatives (e.g., Compound 12, Ev4). This contrasts with simpler Claisen-Schmidt condensations for acryloyl-linked derivatives (Ev1) .

Bioactivity Trends :

  • Antimicrobial activity is prominent in hydrazone derivatives (Compound 12, Ev4), while anticholinesterase effects are linked to indole-acryloyl moieties (Compound 3, Ev1) . The triazole group in the target compound may align it with antimicrobial or anti-inflammatory applications, as seen in triazolidine derivatives (Ev4) .
  • Anticoagulant activity in methylsulfanyl derivatives (Ev6) underscores the impact of sulfur-containing substituents, which are absent in the target compound .

Research Implications and Gaps

  • Priority Testing : Antimicrobial assays (cf. Ev4) and acetylcholinesterase inhibition studies (cf. Ev1) are warranted.
  • Synthetic Optimization : Yield improvements may require catalysts or microwave-assisted methods, as triazole couplings often suffer from low efficiency .
  • Comparative Pharmacokinetics : The triazole group merits evaluation for metabolic stability relative to hydrazone (Ev4) or thiazole (Ev2) derivatives.

Biological Activity

The compound 2-(((4-(1,2,4-triazolyl)phenyl)amino)ethylidene)indane-1,3-dione is a member of the indane-1,3-dione family and incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C17H15N5O2C_{17}H_{15}N_5O_2. Its structure includes:

  • An indane-1,3-dione core.
  • A triazole ring that contributes to its biological activity.
  • An aminoethylidene linkage that enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing promising results in several therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • Cell Viability Studies : In vitro studies have shown that derivatives of triazole compounds can reduce cell viability in cancer cell lines such as Hep-G2 (human liver cancer cells). One study reported a cell viability of 10.99% at 100 µg/mL for a structurally similar compound compared to standard drugs like doxorubicin .
CompoundCell Viability (%)Standard Drug Comparison
Triazole Derivative10.99 ± 0.59Doxorubicin (10.8 ± 0.41)
Ellipticine11.5 ± 0.55-

Antifungal and Antibacterial Activity

The presence of the triazole ring has been linked to antifungal and antibacterial properties:

  • Mechanism of Action : Triazoles typically inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, leading to compromised fungal cell membranes . Compounds similar to this compound have shown effective inhibition against various fungal strains.
Fungal StrainMIC (µg/mL)Control (Fluconazole MIC)
Candida albicans12.58
Aspergillus niger2516

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The triazole moiety may bind to metal ions in the active sites of enzymes, inhibiting their function and disrupting metabolic pathways.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds:

  • Substituent Effects : The introduction of electronegative groups (e.g., fluorine or chlorine) on the phenyl ring has been shown to enhance anticancer efficacy by increasing binding affinity to target proteins .
  • Linker Variations : Variations in the aminoethylidene linker can influence both solubility and bioavailability, affecting overall therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Indole-Triazole Derivatives : A study demonstrated that certain indole-triazole hybrids exhibited low IC50 values against Hep-G2 cells, suggesting strong anticancer potential .
  • Antifungal Efficacy : Compounds with structural similarities showed significant antifungal activity against resistant strains of Candida species .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione?

The compound is synthesized via condensation reactions between amidrazones and indane-1,3-dione derivatives. For example, Aly et al. () reported yields of 74% and 62% for structurally similar triazole-indane-dione derivatives (3e and 3f) by reacting amidrazones with indane-1,3-dione under reflux in ethanol. Key characterization methods include IR (C=O stretch at ~1700 cm⁻¹), UV-Vis (λmax ~300 nm), NMR (δ 7.5–8.5 ppm for aromatic protons), and mass spectrometry (m/z matching molecular ion peaks).

Table 1: Synthesis Parameters for Triazole-Indane-Dione Derivatives

CompoundReactantsConditionsYieldCharacterization Methods
3eAmidrazone + Indane-1,3-dioneReflux, EtOH, 6h74%IR, UV, NMR, MS
3fChlorophenyl-amidrazone + Indane-1,3-dioneReflux, EtOH, 6h62%IR, UV, NMR, MS

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR Spectroscopy : Confirms carbonyl groups (C=O) at ~1700 cm⁻¹ and triazole C=N stretches at ~1600 cm⁻¹.
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and ethylidene CH=N protons (δ ~8.3 ppm). ¹³C NMR verifies carbonyl carbons (~190 ppm) and triazole carbons (~150 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–400) validate the molecular formula.
  • UV-Vis : Absorption maxima (~300 nm) indicate π→π* transitions in the conjugated system.

Advanced Research Questions

Q. How do structural modifications at the triazolyl moiety influence biological activity?

Substituents on the triazole ring and adjacent phenyl group modulate bioactivity. For instance:

  • Anticoagulant Activity : 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione () showed prothrombin time comparable to anisindione, suggesting electron-withdrawing groups enhance anticoagulant effects.
  • Triazole Derivatives : The triazolyl group may improve metabolic stability and binding affinity due to hydrogen-bonding interactions. Comparative studies require in vitro assays (e.g., thrombin inhibition) and molecular docking.

Table 2: Substituent Effects on Biological Activity

CompoundSubstituentActivity (Prothrombin Time)Reference
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dioneMethylsulfanyl~30 sec (vs. anisindione)[1]
Target CompoundTriazolylPending assay validation[3]

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., plasma source, incubation time) or substituent positioning. For example:

  • Assay Variability : Standardize protocols (e.g., WHO-recommended thromboplastin reagents).
  • Substituent Position : Ortho/meta/para positions on the phenyl ring alter steric and electronic effects. Use computational tools (e.g., DFT) to predict charge distribution and compare with experimental IC₅₀ values.

Q. What strategies optimize the solubility and bioavailability of this compound?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at non-critical positions.
  • Crystallography : Analyze crystal packing (e.g., via X-ray diffraction) to identify polymorphs with improved solubility.
  • Prodrug Design : Mask carbonyl groups as esters or amides for enhanced membrane permeability.

Data Contradiction Analysis

Q. Why do some indane-1,3-dione derivatives show anticoagulant activity while others do not?

Activity depends on substituent electronic properties. Electron-withdrawing groups (e.g., -SO₂CH₃ in ) enhance thrombin inhibition by stabilizing ligand-enzyme interactions. In contrast, bulky triazolyl groups () may hinder binding unless positioned optimally. Validate via competitive binding assays.

Methodological Recommendations

Q. What in silico tools are recommended for predicting the compound’s reactivity?

  • Molecular Docking (AutoDock Vina) : Simulate binding to thrombin or COX-2.
  • DFT Calculations (Gaussian) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties.

Key Challenges in Structural Analysis

Q. How can tautomeric forms of the triazolyl group complicate NMR interpretation?

The 1,2,4-triazole ring exhibits tautomerism (1H vs. 2H forms), causing signal splitting in ¹H NMR. Use variable-temperature NMR or 2D-COSY to resolve overlapping peaks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.